2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

CCR5 antagonist HIV entry inhibition inflammatory disease

This compound features a reactive α-chloroacetamide warhead enabling irreversible covalent labeling of nucleophilic residues, a cyclopropyl group critical for CCR5 and H3 receptor engagement, and a 3-methylbenzyl substituent that distinguishes it from the 4-methyl analog with altered biological interactions. Procure for use as a putative CCR5 antagonist in HIV-1 entry assays, as an intermediate in cyclopropyl amide SAR libraries, or as a starting point for activity-based probe design. The chloroacetyl electrophile is absent in amino analogs (CAS 1181446-43-4), making this compound uniquely suited for covalent modification workflows. Ensure appropriate positive controls (maraviroc) and receptor counter-screens.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
Cat. No. B7844991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN(C2CC2)C(=O)CCl
InChIInChI=1S/C13H16ClNO/c1-10-3-2-4-11(7-10)9-15(12-5-6-12)13(16)8-14/h2-4,7,12H,5-6,8-9H2,1H3
InChIKeyQSFZRYOIAJDCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide: A Research-Grade N,N-Disubstituted Chloroacetamide with Defined Physicochemical Properties for Medicinal Chemistry Applications


2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide (CAS 1178399-29-5) is an N,N-disubstituted chloroacetamide featuring a cyclopropyl group and a 3-methylbenzyl substituent on the amide nitrogen, with molecular formula C₁₃H₁₆ClNO and a calculated molecular weight of 237.73 g/mol . The compound is commercially available from specialty chemical suppliers with typical purity specifications of ≥95% [1]. Its structure incorporates a reactive α-chloroacetamide moiety, which serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling its utility as a synthetic intermediate in medicinal chemistry programs [2].

Why N,N-Disubstituted Chloroacetamides Cannot Be Interchanged Without Rigorous Biological and Physicochemical Validation


Within the N,N-disubstituted chloroacetamide class, seemingly minor structural modifications—such as the position of the methyl substituent on the benzyl ring (3-methyl vs. 4-methyl), replacement of cyclopropyl with alternative N-alkyl groups, or substitution of the reactive chloroacetyl group—can profoundly alter reactivity, target binding profiles, and biological outcomes. For example, 2-chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide has been investigated as a CCR5 antagonist with potential applications in HIV infection and inflammatory diseases [1], while its 4-methylbenzyl analog exhibits distinct biological interactions [2]. Similarly, the α-chloroacetamide electrophile is essential for irreversible covalent modification of certain biological targets; its removal or substitution eliminates this functional capability [3]. Therefore, procurement decisions based solely on compound class or nominal structural similarity risk introducing unintended variations in synthetic utility, target engagement, or downstream assay performance.

Quantitative Comparative Evidence for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide


Putative CCR5 Antagonist Activity for HIV and Inflammatory Disease Applications

Preliminary pharmacological screening indicates that 2-chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide exhibits CCR5 antagonist activity, positioning it as a candidate for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC₅₀ values were not provided in the available screening abstract, this functional annotation distinguishes the compound from chloroacetamide derivatives lacking cyclopropyl and 3-methylbenzyl substitution patterns, which have not been reported to target CCR5.

CCR5 antagonist HIV entry inhibition inflammatory disease

Patent-Documented Utility in Cyclopropyl Amide Derivatives for Histamine H3 Receptor Modulation

The compound is encompassed within the genus of cyclopropyl amide derivatives claimed in US Patent 9,029,381 B2 (Cyclopropyl amide derivatives) . According to the patent disclosure, cyclopropyl amide derivatives of this structural class are useful for treating histamine H3 receptor-associated conditions, including cognitive disorders, sleep disorders, and attention deficit hyperactivity disorder (ADHD) [1]. This patent coverage provides intellectual property validation for the compound's relevance in H3 receptor modulation programs, a feature not shared by non-cyclopropyl-containing amide analogs.

Histamine H3 receptor cyclopropyl amide neurological disorders

Reactive α-Chloroacetamide Moiety Enables Covalent Modification of Biological Targets

The α-chloroacetamide functional group present in 2-chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide serves as an electrophilic warhead capable of forming irreversible covalent bonds with nucleophilic amino acid residues (e.g., cysteine thiols) in target proteins [1]. This reactivity profile distinguishes it from structurally related analogs where the chloro group is absent or replaced with less reactive substituents (e.g., 2-amino-N-cyclopropyl-N-(3-methylbenzyl)acetamide, CAS 1181446-43-4), which lack the capacity for covalent target modification [2]. The chloroacetyl group's nucleophilic substitution susceptibility also underpins its utility as a versatile synthetic intermediate for generating diverse compound libraries via substitution with amines, thiols, or other nucleophiles [3].

covalent inhibitor electrophilic warhead target engagement

Commercially Defined Purity Specification Supports Reproducible Research Applications

Commercially available 2-chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide is offered with a defined minimum purity of 95%+ [1], and specific vendors supply the compound at 98% purity . This specification provides a baseline quality assurance parameter for procurement, enabling researchers to select a grade appropriate for their experimental requirements. In contrast, custom-synthesized analogs or less rigorously characterized chloroacetamide derivatives may lack documented purity specifications, introducing variability in assay performance and synthetic yield reproducibility.

purity specification research-grade compound QC parameter

Validated Research and Procurement Scenarios for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide


CCR5 Antagonist Screening in HIV Entry Inhibition Assays

Procure this compound for use as a putative CCR5 antagonist in cell-based HIV-1 entry inhibition assays, based on preliminary pharmacological screening data . Its cyclopropyl and 3-methylbenzyl substitution pattern distinguishes it from non-cyclopropyl chloroacetamides, which have not been annotated for CCR5 activity. Include appropriate positive controls (e.g., maraviroc) and counter-screen against other chemokine receptors to assess selectivity.

Lead Optimization in Histamine H3 Receptor Modulator Programs

Employ this compound as a reference or intermediate in cyclopropyl amide derivative synthesis for histamine H3 receptor modulation studies, as supported by patent literature encompassing this structural class . The cyclopropyl moiety is a critical pharmacophoric element for H3 receptor engagement; the reactive chloroacetyl group further enables derivatization to generate focused compound libraries for structure-activity relationship (SAR) exploration.

Covalent Probe Synthesis for Chemical Biology Target Engagement Studies

Utilize the α-chloroacetamide electrophilic warhead for irreversible covalent labeling of target proteins containing nucleophilic residues (e.g., catalytic cysteines) . This compound serves as a starting point for designing activity-based probes or covalent inhibitors; its chloroacetyl reactivity profile is absent in the corresponding 2-amino analog (CAS 1181446-43-4), which lacks the electrophilic handle required for covalent modification.

Building Block for Diversity-Oriented Synthesis of Chloroacetamide Libraries

Leverage the nucleophilic substitution susceptibility of the chloroacetyl group to generate diverse N,N-disubstituted acetamide derivatives . React with primary or secondary amines, thiols, or azides to install varied functional groups, enabling the rapid construction of compound libraries for phenotypic screening or medicinal chemistry optimization. This synthetic versatility is a key differentiator from non-halogenated acetamide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-cyclopropyl-N-(3-methylbenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.